2-Cyano-5-(2,3-dimethylphenyl)phenol 2-Cyano-5-(2,3-dimethylphenyl)phenol
Brand Name: Vulcanchem
CAS No.: 1261900-93-9
VCID: VC11753698
InChI: InChI=1S/C15H13NO/c1-10-4-3-5-14(11(10)2)12-6-7-13(9-16)15(17)8-12/h3-8,17H,1-2H3
SMILES: CC1=C(C(=CC=C1)C2=CC(=C(C=C2)C#N)O)C
Molecular Formula: C15H13NO
Molecular Weight: 223.27 g/mol

2-Cyano-5-(2,3-dimethylphenyl)phenol

CAS No.: 1261900-93-9

Cat. No.: VC11753698

Molecular Formula: C15H13NO

Molecular Weight: 223.27 g/mol

* For research use only. Not for human or veterinary use.

2-Cyano-5-(2,3-dimethylphenyl)phenol - 1261900-93-9

Specification

CAS No. 1261900-93-9
Molecular Formula C15H13NO
Molecular Weight 223.27 g/mol
IUPAC Name 4-(2,3-dimethylphenyl)-2-hydroxybenzonitrile
Standard InChI InChI=1S/C15H13NO/c1-10-4-3-5-14(11(10)2)12-6-7-13(9-16)15(17)8-12/h3-8,17H,1-2H3
Standard InChI Key LUHBDKSOVIMIRD-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)C2=CC(=C(C=C2)C#N)O)C
Canonical SMILES CC1=C(C(=CC=C1)C2=CC(=C(C=C2)C#N)O)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-Cyano-5-(2,3-dimethylphenyl)phenol belongs to the class of substituted phenols, featuring:

  • A phenol core (C₆H₅OH)

  • A cyano (-C≡N) group at the ortho position (C2)

  • A 2,3-dimethylphenyl group at the para position (C5).

The IUPAC name, 4-(2,3-dimethylphenyl)-2-hydroxybenzonitrile, reflects this substitution pattern. The spatial arrangement of methyl groups on the phenyl ring distinguishes it from isomers like 2-cyano-4-(3,5-dimethylphenyl)phenol, where methyl groups occupy meta positions relative to the phenyl-phenol linkage.

Table 1: Core Molecular Descriptors

PropertyValueSource
CAS Registry1261900-93-9
Molecular FormulaC₁₅H₁₃NO
Molecular Weight223.27 g/mol
SMILESCC1=C(C(=CC=C1)C2=CC(=C(C=C2)C#N)O)C
InChIKeyLUHBDKSOVIMIRD-UHFFFAOYSA-N
PubChem CID53219857

Synthesis and Production Pathways

General Synthetic Strategies

While no explicit synthesis protocols for 2-cyano-5-(2,3-dimethylphenyl)phenol are documented, analogous compounds suggest a multi-step approach:

  • Aryl Halide Coupling: Bromination of phenol derivatives followed by Suzuki-Miyaura coupling with 2,3-dimethylphenylboronic acid.

  • Cyanation: Introduction of the cyano group via Rosenmund-von Braun reaction using CuCN or Pd-catalyzed cyanation.

A patent describing the synthesis of structurally related cyano-phenyl pyrazoles (CN103396366B) highlights the use of:

  • Diazotization reactions with NaNO₂ under acidic conditions

  • Subsequent coupling with ethyl 2,3-dicyanopropionate .
    Though developed for a different target, this methodology could be adapted for introducing cyano groups in phenolic systems.

Industrial Challenges

Current limitations in scaling production include:

  • Low-Temperature Requirements: Many cyanation reactions require sub-15°C conditions to prevent side reactions .

  • Yield Optimization: Reported yields for analogous compounds rarely exceed 75%, necessitating improved catalytic systems .

Physicochemical Properties

Solubility and Stability

Predicted properties based on structural analogs:

  • LogP: Estimated at 3.1 (ACD/Labs), indicating moderate lipophilicity

  • Aqueous Solubility: <1 mg/mL at 25°C due to hydrophobic phenyl and cyano groups

  • Thermal Stability: Decomposition observed above 200°C (DSC extrapolation)

Table 2: Predicted Spectral Data

TechniqueKey Features
¹H NMR (CDCl₃)δ 7.8 (d, J=8 Hz, H-6), 7.2 (m, phenyl), 5.1 (s, -OH)
IR2250 cm⁻¹ (C≡N stretch), 3300 cm⁻¹ (-OH)
MS (EI)m/z 223 [M]⁺, 195 [M-CO]⁺

Analytical Characterization Methods

Chromatographic Techniques

Reverse-phase HPLC methods using columns like Ascentis® Express C18 (2.1 × 50 mm, 2.7 μm) achieve baseline separation of structural analogs under gradient conditions:

  • Mobile Phase: 0.1% H₃PO₄ in H₂O (A) / MeCN (B)

  • Gradient: 20-80% B over 10 min

  • Detection: UV 254 nm

ParameterSpecification
Personal ProtectionNitrile gloves, fume hood
Storage-20°C under nitrogen
DisposalIncineration (≥1000°C)

Future Research Directions

Unresolved Questions

  • Catalytic Cyanation: Developing room-temperature methodologies to improve synthetic efficiency

  • Biological Screening: Systematic evaluation against kinase targets (e.g., Chk2, CDKs)

  • Crystallography: Single-crystal X-ray analysis to confirm substituent orientations

Environmental Impact

Lifecycle analysis needed to assess:

  • Persistence in aquatic systems

  • Byproduct formation during thermal decomposition

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